REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Cl:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O.CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[C:15]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[O:8][CH3:9])[CH:14]=[CH:13][CH:12]=1 |f:2.3.4,8.9.10|
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Name
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|
Quantity
|
3 g
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Type
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reactant
|
Smiles
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IC1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
2.41 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.6 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at room temperature overnight (18 h)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was purged with a nitrogen stream for 20 min
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Duration
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20 min
|
Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with ethyl acetate (100 mL)
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Type
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WASH
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Details
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The organic solution was washed with water (2×150 mL) and brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 10-30% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
to give I-16 (2.50 g, 89% yield) as colorless oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |